Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate
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Overview
Description
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.
Preparation Methods
The synthesis of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be achieved through several methods. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. In this case, 4-(diethylamino)benzaldehyde, diethyl phosphite, and an appropriate amine are reacted under mild conditions to yield the desired phosphonate . The reaction is typically carried out at room temperature and can be catalyzed by various catalysts, including nano copper oxide, to improve the yield and reaction rate .
Chemical Reactions Analysis
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Mechanism of Action
The mechanism of action of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate involves its interaction with molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can form complexes with metal ions, which may contribute to its antimicrobial and corrosion-inhibiting properties .
Comparison with Similar Compounds
Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: This compound has similar applications in organic synthesis and as a corrosion inhibitor but differs in its molecular structure and specific properties.
Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonate: This compound has shown antioxidant and antimicrobial activities, similar to this compound, but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications.
Properties
CAS No. |
625394-78-7 |
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Molecular Formula |
C15H26NO3P |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C15H26NO3P/c1-5-16(6-2)15-11-9-14(10-12-15)13-20(17,18-7-3)19-8-4/h9-12H,5-8,13H2,1-4H3 |
InChI Key |
FNVDSIVSFRVDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
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